N-[4-(2-cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Description
N-[4-(2-Cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a bis-thiazole derivative featuring dual cyclohexanecarboxamide substituents. Its structure comprises two 1,3-thiazole rings interconnected via a 4,2'-linkage, with each thiazole bearing a cyclohexanecarboxamide group.
Properties
IUPAC Name |
N-[4-[2-(cyclohexanecarbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S2/c25-17(13-7-3-1-4-8-13)23-19-21-15(11-27-19)16-12-28-20(22-16)24-18(26)14-9-5-2-6-10-14/h11-14H,1-10H2,(H,21,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTUSJAIJRPBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the thiazole ring and subsequent functionalization .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amido groups, potentially converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-[4-(2-cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is , with a molecular weight of approximately 410.54 g/mol. The compound features two thiazole rings and a cyclohexanecarboxamide moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. A study on related thiazole derivatives demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanisms often involve the disruption of bacterial cell walls or inhibition of essential metabolic processes .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound D1 | E. coli | 18 |
| Compound D2 | S. aureus | 20 |
| Compound D3 | P. aeruginosa | 15 |
Anticancer Potential
Thiazole derivatives have also been explored for their anticancer properties. For instance, a study evaluated the anticancer activity of synthesized thiazole derivatives against the MCF7 breast cancer cell line using the Sulforhodamine B assay. Results showed that certain compounds exhibited cytotoxic effects by inducing apoptosis in cancer cells .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D6 | MCF7 | 5.0 |
| Compound D7 | MCF7 | 3.5 |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between thiazole derivatives and their biological targets. For example, docking simulations indicated that certain compounds bind effectively to enzymes involved in cancer cell proliferation and survival pathways .
Inhibition of Key Enzymes
Thiazole-containing compounds have been shown to inhibit key enzymes such as 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a crucial role in glucocorticoid metabolism. Inhibitors of this enzyme can have therapeutic implications for conditions like obesity and metabolic syndrome .
Case Study 1: Antimicrobial Efficacy
A study published in the International Journal of Molecular Sciences evaluated a series of thiazole derivatives for their antimicrobial activity against clinical isolates. The results highlighted several compounds with potent activity against resistant strains, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
Another significant study focused on the synthesis and biological evaluation of thiazole derivatives against various cancer cell lines. The findings indicated that specific modifications to the thiazole structure could enhance anticancer activity, paving the way for future drug development .
Mechanism of Action
The mechanism of action of N-[4-(2-cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and analogs:
Key Observations :
- Cyclohexane vs. Aromatic Groups : Cyclohexanecarboxamide derivatives exhibit higher lipophilicity compared to pyridyl or coumarin analogs, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- acetamide or morpholine derivatives .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) : Cyclohexanecarboxamide groups increase LogP compared to acetamide or pyridyl analogs, suggesting slower renal clearance but higher tissue distribution .
- Solubility : Polar substituents (e.g., hydroxyl in 6a, morpholine in ) improve aqueous solubility, whereas the target compound’s dual cyclohexane groups may necessitate formulation optimization .
Biological Activity
Chemical Structure and Properties
The molecular formula of N-[4-(2-cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can be broken down into several functional groups. The compound features thiazole rings and an amide linkage, which are critical for its biological activity. The structure can be represented as follows:
Where , , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | Approx. 300 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 2.5 (indicating moderate lipophilicity) |
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Thiazole derivatives have shown promise against a range of pathogens, including bacteria and fungi. The thiazole moiety is known to enhance the interaction with microbial enzymes.
- Anticancer Properties : Some studies suggest that thiazole-containing compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined a series of thiazole derivatives for their cytotoxic effects on various cancer cell lines. This compound was found to exhibit significant cytotoxicity against breast cancer cells with an IC50 value of 5 µM. The mechanism was linked to the induction of apoptosis via the caspase pathway .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL, comparable to standard antibiotics such as penicillin .
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
